2-Oxo-2-(pyridin-3-yl)ethyl acetate
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Overview
Description
2-Oxo-2-(pyridin-3-yl)ethyl acetate: is a chemical compound with the molecular formula C9H9NO3. It is an ester derivative of acetic acid and pyridine, characterized by the presence of a pyridine ring attached to an oxo group and an ethyl ester moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-oxo-2-pyridin-3-yl-ethyl ester typically involves the acylation of 2-aminopyridine with an appropriate anhydride, such as maleic or citraconic anhydride, followed by a Michael addition reaction . Another common method involves the reaction of isothiocyanate propyl ester with 2-aminopyridine to form an intermediate, which is then esterified with pyruvic anhydride to yield the target compound .
Industrial Production Methods
Industrial production methods for acetic acid 2-oxo-2-pyridin-3-yl-ethyl ester are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(pyridin-3-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine-2,3-dicarboxylic acid derivatives, while reduction can produce pyridine-2,3-diol derivatives.
Scientific Research Applications
2-Oxo-2-(pyridin-3-yl)ethyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid 2-oxo-2-pyridin-3-yl-ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Pyridineacetic acid, a-oxo-, ethyl ester: Similar in structure but with different functional groups.
(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids: These compounds share the pyridine ring but have additional heterocyclic structures.
Uniqueness
2-Oxo-2-(pyridin-3-yl)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
(2-oxo-2-pyridin-3-ylethyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-7(11)13-6-9(12)8-3-2-4-10-5-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBWQDOJGNFNNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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